molecular formula C11H11NO B2625668 2-Cyclobutoxybenzonitrile CAS No. 1247509-37-0

2-Cyclobutoxybenzonitrile

Cat. No.: B2625668
CAS No.: 1247509-37-0
M. Wt: 173.215
InChI Key: KMRNPPBITIARSB-UHFFFAOYSA-N
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Description

2-Cyclobutoxybenzonitrile is an organic compound with the molecular formula C₁₁H₁₁NO It is a derivative of benzonitrile, where a cyclobutoxy group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclobutoxybenzonitrile typically involves the reaction of benzonitrile with cyclobutanol in the presence of a suitable catalyst. One common method is the nucleophilic substitution reaction, where the hydroxyl group of cyclobutanol is replaced by the nitrile group of benzonitrile. This reaction is usually carried out under reflux conditions with a base such as sodium hydroxide or potassium carbonate to facilitate the substitution.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The use of high-purity starting materials and efficient purification techniques, such as distillation or recrystallization, is crucial to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclobutoxybenzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Reagents like bromine (Br₂) or sulfuric acid (H₂SO₄) can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Primary amines.

    Substitution: Various substituted benzonitriles depending on the substituent introduced.

Scientific Research Applications

2-Cyclobutoxybenzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclobutoxybenzonitrile involves its interaction with specific molecular targets. The nitrile group can form coordination complexes with transition metals, which can then participate in various catalytic processes. The cyclobutoxy group may influence the compound’s reactivity and binding affinity, making it a valuable tool in studying molecular interactions and reaction mechanisms.

Comparison with Similar Compounds

    Benzonitrile: A simpler structure without the cyclobutoxy group.

    Cyclobutylbenzene: Lacks the nitrile group but has a similar cyclobutyl substitution.

    Phenylacetonitrile: Contains a nitrile group but with a different alkyl substitution.

Uniqueness: 2-Cyclobutoxybenzonitrile is unique due to the presence of both the cyclobutoxy and nitrile groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

2-cyclobutyloxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c12-8-9-4-1-2-7-11(9)13-10-5-3-6-10/h1-2,4,7,10H,3,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMRNPPBITIARSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)OC2=CC=CC=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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